Hypoglycin

准备方法

CAY10503 的合成涉及多个步骤,从制备核心三联苯结构开始。合成路线通常包括以下步骤:

三联苯核的形成: 这涉及使用钯催化的 Suzuki 偶联反应,将联苯化合物与苯硼酸衍生物偶联。

化学反应分析

CAY10503 经历了几种类型的化学反应,包括:

氧化: 使用高锰酸钾或三氧化铬等氧化剂,苯环上的羟基可以被氧化形成醌。

还原: 使用硼氢化钠等还原剂,该化合物可以被还原形成二羟基衍生物。

这些反应中使用的常见试剂和条件包括二甲基甲酰胺 (DMF) 和二甲基亚砜 (DMSO) 等有机溶剂,以及钯和铂等催化剂 . 这些反应形成的主要产物取决于所使用的具体试剂和条件。

科学研究应用

Toxicological Research

Hypoglycin A Toxicity Mechanism

this compound A is known to induce severe hypoglycemia and has been implicated in cases of poisoning, particularly in regions where ackee is consumed. The mechanism involves the inhibition of acyl-CoA dehydrogenases, leading to a metabolic disorder known as multiple acyl-CoA dehydrogenase deficiency (MADD) . This condition affects fatty acid metabolism, causing a buildup of fatty acids and their derivatives, which can be toxic.

Case Studies

Several documented cases highlight the acute effects of this compound A ingestion:

- Ackee Poisoning : A study reported cases of hypoglycemia and vomiting in children who ingested ackee fruit. The presence of this compound A was confirmed in gastric juices using gas chromatography-mass spectrometry (GC-MS) .

- Seasonal Pasture Myopathy : In horses, ingestion of this compound A from box elder seeds has been linked to atypical myopathy, characterized by muscle weakness and myoglobinuria .

Clinical Applications

Diagnostic Methods

Recent advancements have led to the development of analytical methods for detecting this compound A and its metabolites in biological samples. These methods are crucial for diagnosing poisoning cases:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique has been validated for rapid determination of this compound A levels in food products and biological samples. It allows for high-throughput screening without the need for complex sample preparation .

- Metabolite Quantification : Research has focused on quantifying metabolites such as methylenecyclopropylglycine (MCPG) to assess exposure levels in populations at risk .

Public Health Implications

The identification and quantification of this compound exposure are vital for public health initiatives aimed at preventing poisoning incidents. Analytical methods developed can assist health authorities in monitoring food safety and educating communities about the risks associated with consuming unripe ackee or seeds from certain trees.

Data Tables

| Study/Case | Findings | Methodology |

|---|---|---|

| Ackee Poisoning | Confirmed this compound A presence in gastric juice; symptoms included severe hypoglycemia. | GC-MS |

| Seasonal Pasture Myopathy | Link established between this compound A ingestion and muscle disorders in horses. | Clinical observation and biochemical analysis |

| Metabolite Quantification | Developed method for detecting MCPG metabolites in urine; useful for assessing exposure levels. | Isotope-dilution HPLC-MS/MS |

作用机制

CAY10503 通过诱导凋亡和抑制细胞增殖来发挥其作用。 该化合物通过靶向细胞周期调控中涉及的特定分子通路,在 G0-G1 期阻止细胞周期进程 . 它诱导白血病细胞分化为单核细胞和粒细胞谱系,如 CD14、CD11b 和 CD11c 等标志物的表达所证明的那样 . 这些过程所涉及的具体分子靶点和通路仍在研究中,但它们可能包括细胞周期和凋亡的关键调节因子 .

相似化合物的比较

CAY10503 由于其独特的促凋亡和抗增殖特性,在三联苯衍生物中是独一无二的。类似的化合物包括:

三联苯-3,4'',5-三醇: 该化合物具有类似的核心结构,但缺少 CAY10503 的特定羟基化模式.

4-(4-羟基苯基)苯基-3,5-苯二酚: 另一种类似的化合物,其取代模式略有不同.

与这些类似的化合物相比,CAY10503 在诱导白血病细胞的细胞周期停滞和分化方面表现出更高的效力,使其成为癌症研究的宝贵工具 .

生物活性

Hypoglycin, particularly in its form as this compound A, is a naturally occurring compound found in the fruit of the ackee tree (Blighia sapida) and other members of the Sapindaceae family. This compound has garnered significant attention due to its potent biological activities, particularly its hypoglycemic effects and associated toxicities. This article explores the biological activity of this compound A, detailing its mechanisms, case studies, and relevant research findings.

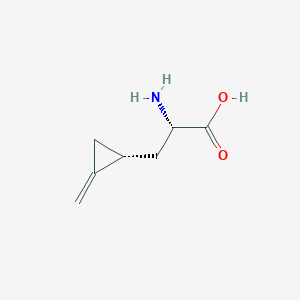

This compound A is characterized by its unique structure, which includes a methylenecyclopropyl group. This structure is crucial for its biological activity, particularly its ability to inhibit specific metabolic pathways.

- Inhibition of Glycogenolysis : this compound A interferes with glycogen metabolism in the liver, leading to a depletion of glycogen stores. This effect is primarily mediated through the inhibition of enzymes involved in glycogenolysis, resulting in delayed hypoglycemia following its administration .

- Impact on Insulin Sensitivity : Studies indicate that this compound A decreases insulin sensitivity and glucose tolerance. This is evidenced by reduced glucose uptake in tissues and altered hormonal responses, particularly to adrenaline .

Biological Effects

The biological effects of this compound A are profound and can lead to significant health issues:

- Toxicity : In animal studies, this compound A has been shown to cause severe toxicity, with symptoms ranging from drowsiness to coma and even death at high doses. The oral LD50 value for rats is approximately 98 mg/kg .

- Jamaican Vomiting Sickness (JVS) : this compound A is the causative agent of JVS, a condition characterized by severe vomiting and hypoglycemia following the consumption of unripe ackee fruit. Historical data indicate a mortality rate exceeding 30% in affected populations .

- Atypical Myopathy in Horses : In equines, this compound A ingestion leads to atypical myopathy, a severe muscle disorder with high fatality rates. The mechanism involves similar metabolic disruptions as seen in humans .

Case Studies

Several case studies highlight the impact of this compound A on human health:

- Jamaican Vomiting Sickness Outbreaks : Multiple outbreaks have been documented since the 1970s, correlating with the consumption of ackee fruit. In one notable case from 1976, two fatalities were directly linked to this compound A ingestion .

- Equine Myopathy Incidents : Reports from veterinary sources indicate numerous cases of atypical myopathy in horses attributed to this compound A exposure from sycamore maple seeds. The average fatality rate in these cases is reported at around 74% .

Research Findings

Recent studies have expanded our understanding of this compound A's biological activity:

- Metabolite Identification : Research has identified specific metabolites associated with this compound A exposure, such as methylenecyclopropylacetyl-glycine (MCPA-Gly), which are excreted in urine. These metabolites are critical for assessing exposure levels in clinical settings .

- Analytical Techniques : Advanced techniques such as LC-ESI-MS/MS have been developed for detecting this compound A and its metabolites in biological samples, facilitating better diagnosis and management of poisoning cases .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Glycogen Depletion | Inhibition of glycogenolysis leading to delayed hypoglycemia |

| Insulin Sensitivity | Decreased sensitivity and tolerance affecting glucose metabolism |

| Toxicity Symptoms | Drowsiness, coma, potential death at high doses |

| Jamaican Vomiting Sickness | Severe vomiting and hypoglycemia following consumption of ackee fruit |

| Equine Myopathy | Muscle disorder with high fatality rates due to ingestion of contaminated seeds |

常见问题

Basic Research Questions

Q. What laboratory parameters are clinically significant for detecting Hypoglycin A toxicity in human patients?

this compound A toxicity disrupts gluconeogenesis and mitochondrial fatty acid oxidation, leading to metabolic acidosis and hypoglycemia. Key laboratory indicators include:

- Elevated phosphorus (86% of patients, 95% CI 1.74–2.73 mg/dL)

- Increased anion gap (97%, 95% CI 24.26–29.05)

- Elevated AST (79%, 95% CI 37.97–73.06 U/L)

- Decreased bicarbonate (95%, 95% CI 13.02–16.56 mmol/L)

- Reduced lymphocyte count (92%, 95% CI 7.49–12.81 ×10³/µL)

These parameters, combined with hypoglycemia, enable rapid screening in resource-limited settings where advanced toxin detection (e.g., HPLC) is unavailable .

Q. What methodologies are recommended for quantifying this compound A in biological samples?

High-Performance Liquid Chromatography (HPLC) and tandem mass spectrometry (HPLC-MS/MS) are gold standards for detecting this compound A and its metabolite, methylenecyclopropylglycine (MCPA). These methods achieve high sensitivity (e.g., detection limits of 0.5–1.0 µg/g in litchi arils) and are validated for plant and serum matrices. However, clinical adoption remains limited due to equipment costs and technical expertise requirements .

Q. How does this compound A inhibit gluconeogenesis at the molecular level?

this compound A is metabolized to methylenecyclopropane acetyl-CoA (MCPA-CoA), which irreversibly inhibits acyl-CoA dehydrogenases (e.g., isovaleryl-CoA dehydrogenase). This disrupts β-oxidation, depleting ATP and NADH stores required for gluconeogenesis. The resultant hypoglycemia and accumulation of toxic acyl-carnitines exacerbate metabolic acidosis .

Advanced Research Questions

Q. How can conflicting epidemiological data on this compound A toxicity be resolved in study design?

Discrepancies in case reports (e.g., variable mortality rates) often stem from:

- Sampling bias : Studies in endemic regions (e.g., Jamaica) overrepresent severe cases .

- Toxin variability : this compound A concentrations in Blighia sapida (ackee) and Acer pseudoplatanus (sycamore seeds) fluctuate seasonally and with ripeness .

- Diagnostic limitations : Reliance on clinical signs vs. toxin quantification .

Mitigation strategies:

- Use prospective cohort studies with standardized toxin quantification (HPLC-MS/MS) .

- Include geospatial analysis of toxin distribution in plant sources .

Q. What experimental models are suitable for establishing causality in this compound A-induced myopathy?

- Equine models : Administering this compound A to horses replicates seasonal pasture myopathy, with histopathological findings (e.g., rhabdomyolysis) mirroring human cases. Dose-response studies are needed to define toxic thresholds .

- In vitro assays : Hepatocyte or myocyte cultures exposed to MCPA-CoA can quantify inhibition of β-oxidation enzymes (e.g., via spectrophotometric assays for acyl-CoA dehydrogenase activity) .

Q. How can multi-omics approaches elucidate this compound A’s metabolic disruptions?

- Metabolomics : Profile serum acyl-carnitines and organic acids to map blocked pathways (e.g., elevated butyrylcarnitine indicates IVD enzyme inhibition) .

- Proteomics : Identify post-translational modifications in mitochondrial enzymes (e.g., acetylation of isovaleryl-CoA dehydrogenase) .

- Transcriptomics : Compare gene expression in toxin-exposed vs. control tissues to pinpoint compensatory mechanisms (e.g., upregulated gluconeogenic genes) .

Q. Methodological and Study Design Considerations

Q. What frameworks are recommended for formulating research questions on this compound A’s pathophysiology?

Apply the FINER criteria :

- Feasible : Prioritize studies using accessible biomarkers (e.g., anion gap, AST) for field settings .

- Novel : Investigate understudied aspects (e.g., genetic susceptibility to toxicity).

- Ethical : Ensure compliance with NIH guidelines for preclinical models (e.g., justified sample sizes) .

- Relevant : Align with WHO priorities for toxin surveillance in endemic regions .

Q. How should researchers address limitations in retrospective this compound A toxicity studies?

Common limitations include small sample sizes (n = 35–38 in key studies) and missing demographic data . Solutions:

- Multi-center collaborations : Pool data across regions (e.g., Caribbean, Asia) .

- Machine learning : Train models on existing lab parameters to predict toxicity in incomplete datasets .

Q. Data Interpretation Challenges

Q. Why do some patients with this compound A exposure remain asymptomatic despite biochemical abnormalities?

Proposed hypotheses:

- Compensatory mechanisms : Enhanced glycolysis or ketogenesis mitigates hypoglycemia .

- Genetic polymorphisms : Variants in ACADM (medium-chain acyl-CoA dehydrogenase) may confer resistance .

- Dose dependency : Subtoxic exposure levels may not trigger clinical symptoms .

Q. How can researchers reconcile contradictory findings in this compound A’s role in neurodegenerative diseases?

While in vitro studies suggest neurotoxicity, human evidence is lacking. Recommendations:

属性

IUPAC Name |

2-amino-3-(2-methylidenecyclopropyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-4-2-5(4)3-6(8)7(9)10/h5-6H,1-3,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJZCXFXPZGUBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC1CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871621 | |

| Record name | 3-(2-Methylidenecyclopropyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index], Solid | |

| Record name | Hypoglycine A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Hypoglycin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Unripe ackee contains hypoglycin A, a water-soluble liver toxin that induces hypoglycemia by inhibiting gluconeogenesis secondary to its limiting of cofactors (CoA and carnitine) essential for oxidation of long-chain fatty acids.[, ...SUGGESTED THAT TOXICITY IS DUE TO FORMATION OF METHYLENECYCLOPROPANE ACETIC ACID, WHICH INHIBITS THE OXIDN OF FATTY ACIDS, AND THAT THEIR ACCUMULATION DECR RESPIRATION AND UNCOUPLES PHOSPHORYLATION. /JAMACAN VOMITING SICKNESS/, ..hypoglycin A, isolated from the fruit, may interfere with oxidation of fatty acids, so that glycogen stores have to be metabolized for energy, with depletion of carbohydrates, resulting in hypoglycemia. /Jamacian vomiting sickness/, ... Short-chain acyl-CoA (SCADH), medium-chain acyl-CoA (MCADH) and isovaleryl-CoA (IVDH) dehydrogenases were severely and irreversibly inactivated by /(methylenecyclopropyl)acetyl-CoA (MCPA-CoA), the toxic metabolite of hypoglycin/ , while 2-methyl-branched chain acyl-CoA dehydrogenase (2-meBCADH) was only slowly and mildly inactivated. Long-chain acyl-CoA dehydrogenase (LCADH) was not significantly inactivated, even after prolonged incubation with MCPA-CoA. Inactivation of SCADH, MCADH and IVDH was effectively prevented by the addition of substrate. This mode of inactivation by MCPA-CoA explains the urinary metabolite profile in hypoglycin treated-rats, which includes large amounts of metabolites from fatty acids and leucine, and relatively small amounts of those from valine and isoleucine., For more Mechanism of Action (Complete) data for HYPOGLYCIN (6 total), please visit the HSDB record page. | |

| Details | PMID:2331485, Ikeda Y et al; Biochim Biophys Acta 1038(2): 216-221 (1990) | |

| Record name | HYPOGLYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow plates from methanol + water | |

CAS No. |

156-56-9 | |

| Record name | Hypoglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HYPOGLYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Hypoglycin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

280-284 °C, 280 - 284 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 872 | |

| Record name | HYPOGLYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 872 | |

| Record name | L-Hypoglycin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。